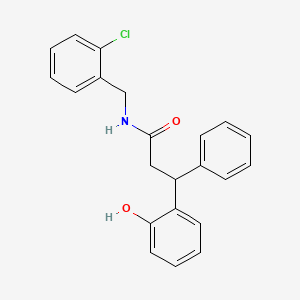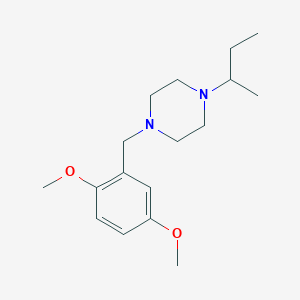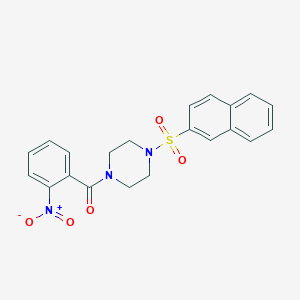
N-(2-chlorobenzyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide
Descripción general
Descripción
N-(2-chlorobenzyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide, also known as CBPP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CBPP is a synthetic compound that belongs to the class of amides and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide is not fully understood, but it is believed to involve multiple pathways. This compound has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and apoptosis.
In addition to its anti-cancer properties, this compound has been found to modulate the activity of several neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has also been shown to exhibit anti-inflammatory, antioxidant, and anti-microbial activity. This compound has been found to inhibit the activity of several enzymes involved in inflammation, such as COX-2 and inducible nitric oxide synthase (iNOS). This compound has also been shown to scavenge free radicals and reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-chlorobenzyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further research in cancer treatment. Another advantage of this compound is its ability to modulate neurotransmitter activity in the brain, which may make it a useful tool for studying neurological disorders.
One limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities. Another limitation is the lack of information on its potential side effects and toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on N-(2-chlorobenzyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide. One area of focus is the development of new synthesis methods that are more efficient and scalable. Another area of research is the investigation of this compound's potential use in combination with other anti-cancer drugs to enhance its efficacy.
In addition to cancer research, this compound may also have potential applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Future research may also focus on elucidating the exact mechanism of action of this compound and identifying its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit potent anti-cancer activity, neuroprotective effects, and anti-inflammatory and antioxidant properties. While there are limitations to its use in lab experiments, this compound remains a promising candidate for further research in cancer treatment and other areas of medicine.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of cancer treatment. This compound has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. This compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2-hydroxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2/c23-20-12-6-4-10-17(20)15-24-22(26)14-19(16-8-2-1-3-9-16)18-11-5-7-13-21(18)25/h1-13,19,25H,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGDTSKVMUJXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[4-(4-methylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948256.png)
![N-(2-furylmethyl)-2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3948264.png)
![1-[3-(2-furyl)acryloyl]proline](/img/structure/B3948272.png)
![ethyl N-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}glycinate](/img/structure/B3948287.png)

![N-benzyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B3948296.png)


![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(tetrahydro-2-furanylmethyl)pentanamide](/img/structure/B3948315.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3948319.png)

![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B3948339.png)
![1-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B3948349.png)